Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-10-4-3-5-12(7)8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMXEQSFNBNHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823887-69-9 | |
| Record name | ethyl imidazo[1,5-a]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of Pyrimidine Derivatives with Carbonyl Compounds
A foundational approach involves the cyclocondensation of ethyl 2-aminopyrimidine-5-carboxylate with α-ketoesters or α-diketones. Under acidic conditions (acetic acid, 130°C, O₂ atmosphere), the enolizable carbonyl group undergoes nucleophilic attack by the pyrimidine’s amino group, followed by intramolecular cyclization and oxidative aromatization. For example, reaction with ethyl glyoxalate in ethanol/acetic acid (6:1 v/v) at reflux yields the target compound in 68–72% yield after recrystallization. The oxygen atmosphere facilitates dehydrogenation, converting intermediate dihydroimidazopyrimidines into the aromatic system.
Microwave-Assisted One-Pot Synthesis
Modern adaptations employ microwave irradiation to accelerate cyclization. A mixture of ethyl 2-aminopyrimidine-5-carboxylate, triethyl orthoformate, and ammonium acetate in DMF achieves 85% conversion within 15 minutes at 150°C. This method minimizes side products from thermal degradation, with the microwave’s uniform heating enhancing reaction homogeneity.
Transition Metal-Catalyzed Functionalization
Palladium-Mediated Cross-Coupling at C6
Post-cyclization functionalization via Sonogashira coupling enables introduction of alkynyl groups at the C6 position. Using 2-bromoimidazo[1,5-a]pyrimidine-6-carboxylate and terminal alkynes under Pd(PPh₃)₄/CuI catalysis in triethylamine, arylacetylenes couple regioselectively (92–95% yields). Density functional theory (DFT) calculations attribute this selectivity to lower activation energy for oxidative addition at C6 versus C2 (ΔΔG‡ = 3.2 kcal/mol).
Suzuki-Miyaura Arylation for Diversification
The C2 position can be functionalized via Suzuki-Miyaura coupling after bromination. Reaction of 2,6-dibromoimidazo[1,5-a]pyrimidine-6-carboxylate with arylboronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃) provides 2-aryl derivatives in 78–84% yield. Sequential C6 alkynylation followed by C2 arylation allows modular synthesis of disubstituted analogs.
Oxidative Dehydrogenation and Aromatization
Molecular Oxygen as Terminal Oxidant
Intermediate 4,5-dihydroimidazo[1,5-a]pyrimidines undergo oxidation using O₂ (1 atm) in acetic acid/ethanol at 80°C to afford the aromatic system. Kinetic studies show first-order dependence on O₂ concentration, with a half-life of 2.3 hours under optimized conditions. Alternatives like MnO₂ or DDQ accelerate oxidation but reduce yields via overoxidation (e.g., DDQ gives 62% vs. O₂’s 73%).
Electrochemical Oxidation
An emerging method employs an undivided cell with graphite electrodes (constant current 10 mA/cm²) in MeCN/H₂O (4:1) containing NaHCO₃. This achieves 89% conversion with minimal byproducts, avoiding stoichiometric oxidants. Cyclic voltammetry confirms oxidation onset at +1.2 V vs. SCE, consistent with a two-electron process.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acidic cyclization | AcOH/EtOH, O₂, 130°C, 18 h | 68–72 | 98 | Scalability |
| Microwave synthesis | DMF, 150°C, 15 min | 85 | 97 | Rapid reaction time |
| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C, 6 h | 92–95 | 99 | Regioselective functionalization |
| Electrochemical oxid | Graphite electrodes, 10 mA/cm² | 89 | 98 | Green chemistry approach |
Mechanistic Insights and Computational Modeling
DFT studies (B3LYP/6-311+G**) reveal that C6 selectivity in cross-coupling arises from enhanced π-backbonding between palladium and the C6 bromide. The LUMO of 2,6-dibromoimidazo[1,5-a]pyrimidine-6-carboxylate localizes at C6 (-3.2 eV vs. C2’s -2.8 eV), favoring oxidative addition. Transition state analysis shows a lower activation barrier for C6–Pd bond formation (ΔG‡ = 18.3 kcal/mol) versus C2 (ΔG‡ = 21.5 kcal/mol).
Industrial-Scale Production Considerations
Kilogram-scale synthesis employs continuous flow reactors for cyclization steps, achieving 92% conversion with residence time <5 minutes. Critical parameters include:
- Temperature control : ±2°C tolerance to prevent decarboxylation
- Catalyst recycling : Pd recovery >99% via activated carbon filtration
- Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the imidazo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazo[1,5-a]pyrimidine-6-carboxylic acid, while substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is recognized for its potential as a scaffold in drug development due to its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,5-a]pyrimidine structures exhibit anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including breast and lung cancer. A study reported that certain derivatives possess IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. This compound derivatives were evaluated for their ability to inhibit bacterial growth, showing activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Notably, some derivatives act as selective inhibitors of enzymes such as α-glucosidase, which is relevant in managing diabetes. A synthesized library of pyrazolo[1,5-a]pyrimidines exhibited IC50 values ranging from 15.2 µM to 201.3 µM against α-glucosidase, outperforming standard inhibitors like acarbose .
Material Science
The unique properties of this compound make it suitable for applications in material science.
Luminescent Materials
Research indicates that this compound can be used as a precursor for luminescent materials. Its derivatives have been incorporated into optoelectronic devices due to their photophysical properties . The ability to form stable luminescent complexes enhances their application in sensors and imaging technologies.
Crystallization and Supramolecular Chemistry
The structural characteristics of this compound facilitate its use in crystallization studies. Its propensity to form crystals with notable conformational properties can lead to advancements in solid-state applications .
Synthetic Approaches
The synthesis of this compound typically involves cyclization reactions using readily available starting materials such as 1H-imidazol-4(5)-amine and 1,3-diketones or malondialdehyde derivatives .
Reaction Conditions
The synthesis can be optimized under mild conditions to yield high purity products with good yields (typically 65-92%) . The reaction mechanism often involves Michael addition and subsequent cyclization steps.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups . For example, some imidazopyrimidines are known to interact with GABA receptors, p38 mitogen-activated protein kinase, and other molecular targets . The exact mechanism of action would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridine scaffolds are renowned for their photophysical properties and biochemical utility. For example:
- Fluorescent Probes : Ethyl carboxylate-substituted imidazo[1,5-a]pyridines exhibit solvatochromic behavior, enabling their use as membrane probes. Their large Stokes shift (~150 nm) and liposome intercalation capabilities make them ideal for studying lipid bilayer dynamics .
- Medicinal Chemistry : Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (Compound 28) was synthesized as a GSK-3β inhibitor, demonstrating the role of the ester group in improving bioavailability and binding affinity .
Table 1: Key Imidazo[1,5-a]pyridine Analogs
Triazolo[1,5-a]pyrimidine Derivatives
Triazolo[1,5-a]pyrimidines are isosteric analogs of imidazo[1,5-a]pyrimidines, differing by a nitrogen atom in the fused ring. These compounds are frequently synthesized via multi-component reactions and evaluated for bioactivity:
- CB2 Receptor Ligands: Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12f) showed high affinity for cannabinoid CB2 receptors (IC50 < 100 nM), with the ethyl ester enabling facile functionalization .
- Antiproliferative Activity: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives demonstrated preliminary cytotoxicity against cancer cell lines, though the ester-to-amide conversion was critical for potency .
Table 2: Triazolo[1,5-a]pyrimidine Analogs
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share structural similarity but replace the imidazole ring with pyrazole. Ethyl carboxylate derivatives are common in drug discovery:
- PET Radiotracers: Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 64689-81-2) is a precursor for fluorine-18 labeled probes targeting metastatic prostate cancer .
- Safety and Stability : The ethyl ester group in these compounds improves stability during synthesis, as evidenced by safety data sheets highlighting low acute toxicity (oral LD50 > 2000 mg/kg) .
Table 3: Pyrazolo[1,5-a]pyrimidine Analogs
Key Comparative Insights
- Synthetic Flexibility : The ethyl carboxylate group enables regioselective synthesis in multi-component reactions, as seen in triazolo[1,5-a]pyrimidines .
- Bioactivity Modulation : Conversion of the ester to amide or carboxylic acid (e.g., in triazolo derivatives) enhances target binding but reduces cell permeability .
- Structural vs. Functional Differences :
Biological Activity
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 6-position. This structure contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which can enhance its biological activity through the formation of derivatives with improved properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, the presence of the ethyl carboxylate group has been shown to increase cytotoxicity, making it a promising candidate for further development in cancer therapies .
Case Studies
- Cytotoxicity Testing : In vitro studies demonstrated that this compound derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
- Mechanism of Action : The compound appears to engage with specific molecular targets involved in cell proliferation and apoptosis pathways. Its ability to inhibit key enzymes related to cancer progression has been noted .
Antimicrobial Activity
The compound also shows promising antimicrobial properties . Research indicates that this compound exhibits activity against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Comparative Analysis
| Activity Type | Effectiveness (IC50 or MIC) | Reference |
|---|---|---|
| Anticancer | ~10 μM (varied by cell line) | |
| Antimicrobial | 20-50 μg/mL |
Synthesis Methods
The synthesis of this compound involves cyclization reactions starting from readily available precursors such as 5-amino-1H-imidazole derivatives. Various synthetic routes have been optimized to enhance yield and selectivity towards the desired product .
Synthetic Pathways
- Cyclization Reactions : Utilizing 1H-imidazol-4(5)-amine with diketones or malondialdehyde derivatives leads to the formation of imidazo[1,5-a]pyrimidines.
- Functionalization : Post-synthesis modifications allow for the introduction of different substituents at various positions on the pyrimidine core, enhancing biological activity .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the ethyl imidazo[1,5-a]pyrimidine structure influence its biological efficacy.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.
- Combination Therapies : Evaluating the potential of this compound in combination with existing anticancer or antimicrobial agents.
Q & A
Q. What advanced spectroscopic techniques elucidate reaction mechanisms in imidazo-pyrimidine synthesis?
- Methodological Answer :
- NMR Kinetics : ¹H EXSY experiments identify transient intermediates in cyclocondensation .
- Mass Spectrometry (HRMS) : Isotopic labeling (¹³C at C6) traces carboxylate migration during ring closure .
- EPR Spectroscopy : Detects radical intermediates in photochemical trifluoromethylation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
